molecular formula C7H11N3OS B1267504 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine CAS No. 98432-26-9

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine

Cat. No. B1267504
CAS RN: 98432-26-9
M. Wt: 185.25 g/mol
InChI Key: AKLCDMLJYNYRJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine, can be achieved through various methods. An efficient synthesis route involves the Mitsunobu reaction of 4-amino-5-(hydroxymethyl)-2-(methylthio)furo[2,3-d]pyrimidine with N-mesyl and N-nosylarylamines, followed by the removal of protective groups (Masevičius et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for understanding their chemical behavior. For instance, crystallographic studies reveal the planarity of the pyrimidine ring and its substitution patterns, influencing the molecule's reactivity and interaction with other molecules. Such structural insights are critical for designing molecules with desired properties (Zhukhlistova & Tishchenko, 2001).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution and condensation. These reactions are influenced by the substituents on the pyrimidine ring, offering pathways to synthesize a wide range of compounds. The electronic structure of these molecules, as indicated by their bond distances and angles, plays a significant role in their reactivity (Brown & Ford, 1969).

Scientific Research Applications

Synthesis and Structural Analysis

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine is utilized in various synthesis processes. For instance, Masevičius et al. (2012) describe an efficient method for synthesizing 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines via the Mitsunobu reaction, involving 4-amino-5-(hydroxymethyl)-2-(methylthio)furo[2,3-d]pyrimidine and subsequent removal of mesyl and nosyl groups (Masevičius, Petraitytė, & Tumkevičius, 2012). Additionally, structural studies, such as single-crystal X-ray diffraction, have been performed on various derivatives of 5-hydroxymethylpyrimidine to estimate their cytotoxic properties (Stolarczyk et al., 2021).

Biological and Pharmacological Studies

In the field of biology and pharmacology, derivatives of 4-amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine have been explored. Ulbricht and Gots (1956) studied its role as an inhibitory antagonist of the pyrimidine moiety of vitamin B1, suggesting its potential conversion to a functional thiamine-like compound (Ulbricht & Gots, 1956). Furthermore, Deshmukh et al. (2009) developed a synthesis approach for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, demonstrating antibacterial activity against various bacteria (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).

Chemical Reactions and Interactions

The chemical reactions and interactions involving this compound have also been extensively studied. For example, Nishigaki et al. (1970) investigated the pyrimidine synthesis from ethyl ethoxymethylenecyanoacetate and amidines, affecting the reaction yields (Nishigaki, Senga, Aida, Takabatake, & Yoneda, 1970). Additionally, the structure and reactions of thiazolino[3,2‐a]pyrimidine carbinolamine have been elucidated, providing insights into the cyclization processes and structural confirmations through X-ray diffraction analysis (Campaigne, Folting, Huffman, & Selby, 1981).

properties

IUPAC Name

(4-amino-2-ethylsulfanylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-2-12-7-9-3-5(4-11)6(8)10-7/h3,11H,2,4H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLCDMLJYNYRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279953
Record name [4-Amino-2-(ethylsulfanyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine

CAS RN

98432-26-9
Record name [4-Amino-2-(ethylsulfanyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98432-26-9
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